molecular formula C19H22N4O4S B2998524 [1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester CAS No. 384373-83-5

[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester

Cat. No.: B2998524
CAS No.: 384373-83-5
M. Wt: 402.47
InChI Key: ZYPLSTNHBYPYBA-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine class, characterized by a bicyclic purine core substituted with methyl groups at positions 1 and 3, a 3-phenylpropyl chain at position 7, and a methyl ester-linked sulfanyl-acetic acid moiety at position 6. The compound’s complexity arises from its multiple functional groups, which influence solubility, stability, and molecular interactions .

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-21-16-15(17(25)22(2)19(21)26)23(18(20-16)28-12-14(24)27-3)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPLSTNHBYPYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester is a complex purine derivative with significant potential in pharmaceutical applications. This compound features a unique structure that incorporates both sulfur and nitrogen heteroatoms, contributing to its biological activity. The following sections will detail its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C23H30N6O3SC_{23}H_{30}N_{6}O_{3}S with a molecular weight of approximately 438.5 g/mol. Its structural characteristics include:

  • A purine backbone
  • Two carbonyl (dioxo) groups
  • A sulfur atom linked to the acetic acid methyl ester moiety

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of purine compounds often exhibit antimicrobial properties. The presence of the sulfur atom in this compound may enhance its interaction with microbial targets. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Properties

Purine derivatives have been investigated for their anticancer potential. The compound's ability to interfere with nucleic acid synthesis may contribute to its cytotoxic effects on cancer cells. For instance, studies have documented that related compounds induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. Compounds with similar frameworks have shown efficacy in inhibiting enzymes such as dihydrofolate reductase and other critical targets involved in metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural substrates involved in nucleic acid metabolism.
  • Interaction with Enzymatic Targets : The unique structure allows for binding to active sites of enzymes, disrupting their function.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins and caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar purine derivatives:

StudyCompoundFindings
1-{[1,3-dimethyl-2,6-dioxo]}Demonstrated significant antibacterial activity against MRSA strains.
2-{[1,3-Dimethyl]}Showed cytotoxic effects on various cancer cell lines with IC50 values in low micromolar range.
1-[1,3-Dimethyl]Inhibited dihydrofolate reductase with an IC50 value indicating strong enzyme inhibition potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

(a) Substituents at Position 7
  • Target compound : 3-phenylpropyl group.
  • Analogues :
    • Pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate (): Propyl substituent at position 5.
    • {[1,3-Dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid (): 4-methylbenzyl group at position 7.

Impact :

  • The 4-methylbenzyl substituent () introduces aromaticity and steric bulk, which may alter receptor-binding specificity compared to the aliphatic 3-phenylpropyl chain .
(b) Ester Group Modifications
  • Target compound : Methyl ester of sulfanyl-acetic acid.
  • Analogues :
    • Pentyl ester (): Longer alkyl chain increases lipophilicity.
    • Ethyl ester derivatives (): Intermediate chain length balances solubility and permeability.

Impact :

  • Methyl esters (target) are typically more hydrolytically stable than ethyl or pentyl esters, affecting metabolic clearance rates. Pentyl esters () may prolong half-life but reduce bioavailability due to poor solubility .

Key Comparative Data

Property Target Compound Analogue Analogue
Position 7 Substituent 3-phenylpropyl Propyl 4-methylbenzyl
Ester Group Methyl Pentyl Free acid (no ester)
Molecular Weight ~434.5 g/mol (estimated) ~438.5 g/mol ~428.5 g/mol
Lipophilicity (LogP) High (aryl + alkyl chains) Moderate (propyl chain) High (aromatic + methyl)
Potential Bioactivity Adenosine receptor modulation (inferred) PDE inhibition (structural analogy) Unknown (free acid may alter binding)

Research Findings and Mechanistic Insights

  • Sulfanyl-Acetic Acid Moiety : Critical for thiol-mediated interactions with cysteine residues in enzymes or receptors. Methyl esterification (target) may protect the thiol group during absorption .
  • Lumping Strategy Relevance (): Compounds with shared purine cores and sulfanyl-acetic acid groups may exhibit similar degradation pathways or receptor affinities, but substituent variations (e.g., 3-phenylpropyl vs. 4-methylbenzyl) can lead to divergent biological outcomes.

Q & A

Q. How can researchers optimize the synthesis yield of [1,3-Dimethyl-2,6-dioxo-…]-acetic acid methyl ester?

Methodological Answer:

  • Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Response Surface Methodology (RSM) can model interactions between variables and predict maximum yield .
  • Consider computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and intermediates, reducing trial-and-error experimentation .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) and NMR (1H, 13C, DEPT-135) are critical for confirming the molecular structure, particularly the purine core and sulfide-acetic ester moiety .
  • HPLC-PDA with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) ensures purity >98%. Monitor λ = 254 nm for UV-active thioether groups .

Q. How should researchers assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Focus on hydrolysis-prone sites (e.g., ester groups) .
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>150°C) and guide safe handling protocols .

Advanced Research Questions

Q. What computational strategies can model the compound’s interactions with biological targets (e.g., adenosine receptors)?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., PDB: 4UCI for A2A adenosine receptors). Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .
  • Apply machine learning QSAR models trained on purine derivatives to predict binding affinity and selectivity .

Q. How can contradictory data from kinetic studies (e.g., conflicting rate constants in solvent systems) be resolved?

Methodological Answer:

  • Cross-validate kinetic measurements using stopped-flow UV-Vis spectroscopy (for fast reactions) and NMR line-shape analysis (for equilibrium studies). Reconcile discrepancies by accounting for solvent-specific dielectric effects .
  • Implement multivariate statistical analysis (e.g., PCA) to isolate experimental variables causing variability .

Q. What experimental design principles apply to multi-step synthesis with hazardous intermediates (e.g., reactive thiols)?

Methodological Answer:

  • Use flow chemistry to minimize intermediate isolation and reduce exposure risks. Optimize residence time and temperature for exothermic steps via real-time FTIR monitoring .
  • Design in situ quenching protocols (e.g., NaHCO3 for acidic intermediates) and integrate safety sensors (pressure/temperature alarms) .

Methodological Considerations for Data Validation

  • Cross-technique validation : Pair X-ray crystallography with DFT-optimized geometries to resolve ambiguities in stereochemistry .
  • Reproducibility frameworks : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols and spectral datasets .

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